Ethylenediamine dihydrobromide

Vue d'ensemble

Description

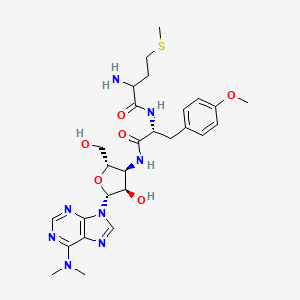

Ethylenediamine dihydrobromide is a chemical compound with the molecular formula C2H10Br2N2 . It is used as a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations such as creams .

Molecular Structure Analysis

The molecular weight of Ethylenediamine dihydrobromide is 221.92 g/mol . The IUPAC name for this compound is ethane-1,2-diamine;dihydrobromide . The InChIKey, which is a unique identifier for the compound, is BCQZYUOYVLJOPE-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Ethylenediamine dihydrobromide is a white to light yellow to light orange powder to crystal . The relative density of ethylenediamine is 897 at 20 °C, and its dynamic viscosity is 1.265 mPa.s at 25 °C .

Applications De Recherche Scientifique

Materials Science

Ethylenediamine dihydrobromide is utilized in materials science, particularly in the synthesis of organic-inorganic perovskite precursors . These materials are crucial for the development of advanced solar cell technologies. The compound’s role in stabilizing certain phases and promoting charge transfer in photocatalytic processes is significant for enhancing the efficiency of solar energy conversion .

Biochemistry

In biochemistry, Ethylenediamine dihydrobromide’s derivatives, such as Ethylenediamine-N,N’-disuccinic Acid (EDDS), form stable complexes with metal ions. This property is leveraged for biodegradable chelation, offering an environmentally friendly alternative to synthetic chelators like EDTA in soil bioremediation and other applications .

Pharmaceuticals

Ethylenediamine dihydrobromide finds applications in pharmaceuticals as an excipient. It stabilizes creams and is a counter ion in aminophylline, a bronchodilator drug. However, due to its potential as a contact sensitizer, its use is carefully monitored to prevent local and generalized reactions .

Environmental Science

The compound’s derivatives are used in environmental science for enhancing phytoextraction efficiency and improving soil quality in heavy metal-contaminated sites. For instance, EDDS assists in the removal of cadmium from alkaline soils, thus aiding in the remediation of polluted agricultural lands .

Analytical Chemistry

Ethylenediamine dihydrobromide is relevant in analytical chemistry, where it may be used in complexometric titrations. It forms stable complexes with metal ions, which can be quantified through titrimetric methods. This application is critical for the accurate analysis of metal ions in various samples .

Industrial Uses

On an industrial scale, Ethylenediamine dihydrobromide is involved in the production of many chemicals. It reacts with carboxylic acids, nitriles, alcohols, alkylating agents, carbon disulfide, and aldehydes/ketones to form a variety of derivatives used across different industries .

Safety and Hazards

Ethylenediamine dihydrobromide should be handled with care. It is advised to avoid contact with skin and eyes, and formation of dust and aerosols . Ethylenediamine is flammable and toxic in contact with skin. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Orientations Futures

Ethylenediamine has been used in the modification of perovskite precursor solutions to improve the photovoltaic device performance and material stability of high-bromide-content, methylammonium-free, formamidinium cesium lead halide perovskites . This suggests potential future applications of Ethylenediamine dihydrobromide in similar areas.

Propriétés

IUPAC Name |

ethane-1,2-diamine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2BrH/c3-1-2-4;;/h1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQZYUOYVLJOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-15-3 (Parent) | |

| Record name | 1,2-Ethanediamine, hydrobromide (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9060788 | |

| Record name | 1,2-Ethanediamine, dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylenediamine dihydrobromide | |

CAS RN |

624-59-9 | |

| Record name | 1,2-Ethanediamine, hydrobromide (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, hydrobromide (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediamine dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)benzyl]piperazinium chloride](/img/structure/B1205193.png)

![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B1205196.png)

![3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1205204.png)